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Compound of Interest

Compound Name: 8-Bromo-1-octanol

Cat. No.: B1265630 Get Quote

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction
8-Bromo-1-octanol is a bifunctional linear-chain molecule that serves as a valuable building

block in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its structure,

featuring a terminal hydroxyl group and a primary bromo substituent on an eight-carbon

backbone, allows for sequential or orthogonal functionalization, making it an ideal starting

material for the construction of more complex molecules. The hydroxyl group can undergo

oxidation, esterification, or etherification, while the bromo group is readily displaced by a wide

range of nucleophiles. This dual reactivity enables the introduction of the C8 chain into various

molecular scaffolds, which can influence the lipophilicity, membrane permeability, and ultimately

the pharmacological activity of the final API.

This document provides an overview of the applications of 8-Bromo-1-octanol in API

synthesis, with a focus on detailed experimental protocols for the preparation of key

intermediates and final products.

Physicochemical Properties of 8-Bromo-1-octanol
A summary of the key physicochemical properties of 8-Bromo-1-octanol is presented in the

table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1265630?utm_src=pdf-interest
https://www.benchchem.com/product/b1265630?utm_src=pdf-body
https://www.benchchem.com/product/b1265630?utm_src=pdf-body
https://www.benchchem.com/product/b1265630?utm_src=pdf-body
https://www.benchchem.com/product/b1265630?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 50816-19-8

Molecular Formula C₈H₁₇BrO

Molecular Weight 209.12 g/mol

Appearance Colorless to pale yellow liquid

Boiling Point 105-106 °C at 5 mmHg

Density 1.22 g/mL at 25 °C

Refractive Index n20/D 1.480

Solubility Soluble in common organic solvents

Applications in API Synthesis
8-Bromo-1-octanol is a precursor for several bioactive molecules. Two notable examples are

(E)-10-hydroxy-2-decenoic acid, a component of royal jelly with diverse biological activities, and

8-phenylselanyl-octan-1-ol, an organoselenium compound with potential therapeutic

applications.

Synthesis of (E)-10-hydroxy-2-decenoic acid (Queen Bee
Acid)
(E)-10-hydroxy-2-decenoic acid, also known as queen bee acid, is a major lipid component of

royal jelly and exhibits a wide range of pharmacological effects, including anti-inflammatory,

antibacterial, and anti-tumor properties.[1][2] The synthesis of this natural product can be

achieved from 8-Bromo-1-octanol through a multi-step process.

The overall synthetic strategy involves the oxidation of the alcohol functionality of 8-Bromo-1-
octanol to an aldehyde, followed by a chain extension via a Wittig-Horner reaction to introduce

the α,β-unsaturated carboxylic acid moiety.
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Synthesis of 8-Hydroxyoctanal

Wittig-Horner Reaction

Final Product Formation

8-Bromo-1-octanol

8-Bromooctanal

Oxidation

8-Hydroxyoctanal

Hydrolysis

Reaction with 8-Hydroxyoctanal

Triethyl phosphonoacetate

Ylide Formation

(E)-10-hydroxy-2-decenoic acid ethyl ester

(E)-10-hydroxy-2-decenoic acid

Hydrolysis
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Synthetic pathway to (E)-10-hydroxy-2-decenoic acid.

Step 1: Synthesis of 8-Bromooctanal
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This step involves the oxidation of the primary alcohol of 8-Bromo-1-octanol to an aldehyde. A

common method for this transformation is the Swern oxidation or a variation using other mild

oxidizing agents.

Protocol: Oxidation of 8-Bromo-1-octanol to 8-Bromooctanal

Reagent/Parameter Quantity/Value

8-Bromo-1-octanol 1.0 eq

Oxalyl chloride 1.5 eq

Dimethyl sulfoxide (DMSO) 3.0 eq

Triethylamine 5.0 eq

Dichloromethane (DCM) Anhydrous

Temperature -78 °C to room temperature

Reaction Time 2-4 hours

Procedure:

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert

atmosphere.

A solution of DMSO in anhydrous DCM is added dropwise, and the mixture is stirred for 15

minutes.

A solution of 8-Bromo-1-octanol in anhydrous DCM is added dropwise, and the reaction is

stirred for 1 hour at -78 °C.

Triethylamine is added, and the reaction is allowed to warm to room temperature and stirred

for an additional hour.

The reaction is quenched with water, and the organic layer is separated.

The aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure to yield crude 8-bromooctanal, which can be

purified by column chromatography.

Step 2: Synthesis of 8-Hydroxyoctanal

The bromo group of 8-bromooctanal is then converted to a hydroxyl group. This can be

achieved through nucleophilic substitution with a hydroxide source.

Protocol: Hydrolysis of 8-Bromooctanal to 8-Hydroxyoctanal

Reagent/Parameter Quantity/Value

8-Bromooctanal 1.0 eq

Sodium hydroxide 1.2 eq

Water/THF mixture 1:1 v/v

Temperature Room temperature

Reaction Time 12-24 hours

Procedure:

8-Bromooctanal is dissolved in a 1:1 mixture of water and tetrahydrofuran (THF).

A solution of sodium hydroxide in water is added, and the mixture is stirred vigorously at

room temperature.

The reaction progress is monitored by thin-layer chromatography (TLC).

Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid.

The product is extracted with ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure to afford 8-hydroxyoctanal.
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Step 3: Synthesis of (E)-10-hydroxy-2-decenoic acid

The final step is a Wittig-Horner reaction between 8-hydroxyoctanal and a phosphonate ylide

derived from triethyl phosphonoacetate, followed by hydrolysis of the resulting ester.

Protocol: Wittig-Horner Reaction and Hydrolysis

Reagent/Parameter Quantity/Value

Triethyl phosphonoacetate 1.1 eq

Sodium hydride (60% dispersion in mineral oil) 1.1 eq

8-Hydroxyoctanal 1.0 eq

Tetrahydrofuran (THF) Anhydrous

Potassium hydroxide 2.0 eq

Ethanol/Water 1:1 v/v

Temperature 0 °C to reflux

Reaction Time 4-6 hours (Wittig-Horner), 2-4 hours (Hydrolysis)

Procedure:

To a suspension of sodium hydride in anhydrous THF at 0 °C, triethyl phosphonoacetate is

added dropwise. The mixture is stirred at room temperature for 1 hour.

A solution of 8-hydroxyoctanal in anhydrous THF is added dropwise at 0 °C.

The reaction mixture is allowed to warm to room temperature and then stirred for 2-4 hours.

The reaction is quenched with saturated aqueous ammonium chloride solution.

The product, (E)-10-hydroxy-2-decenoic acid ethyl ester, is extracted with ethyl acetate. The

organic layer is washed with brine, dried, and concentrated.

The crude ester is dissolved in a 1:1 mixture of ethanol and water, and potassium hydroxide

is added.
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The mixture is heated to reflux for 2-4 hours.

After cooling, the reaction mixture is acidified with dilute hydrochloric acid.

The product, (E)-10-hydroxy-2-decenoic acid, is extracted with ethyl acetate, washed with

brine, dried, and concentrated. Purification can be achieved by recrystallization or column

chromatography.

Synthesis of 8-phenylselanyl-octan-1-ol
Organoselenium compounds are of growing interest in medicinal chemistry due to their diverse

biological activities, including antioxidant and anticancer properties.[3][4] 8-phenylselanyl-

octan-1-ol is a representative example that can be synthesized from 8-Bromo-1-octanol.

The synthesis involves the nucleophilic substitution of the bromide in 8-Bromo-1-octanol with

a phenylselanyl anion generated in situ from diphenyl diselenide.

Generation of Phenylselanyl Anion

Nucleophilic Substitution

Diphenyl diselenide

Phenylselanyl anion

Reduction

Sodium borohydride

Reaction

8-Bromo-1-octanol

8-phenylselanyl-octan-1-ol
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Synthetic pathway to 8-phenylselanyl-octan-1-ol.

Protocol: Synthesis of 8-phenylselanyl-octan-1-ol

Reagent/Parameter Quantity/Value

Diphenyl diselenide 0.5 eq

Sodium borohydride 1.1 eq

8-Bromo-1-octanol 1.0 eq

Ethanol Anhydrous

Temperature 0 °C to room temperature

Reaction Time 2-4 hours

Procedure:

To a solution of diphenyl diselenide in anhydrous ethanol at 0 °C under an inert atmosphere,

sodium borohydride is added portion-wise. The disappearance of the yellow color indicates

the formation of the phenylselanyl anion.

A solution of 8-Bromo-1-octanol in anhydrous ethanol is added dropwise to the reaction

mixture.

The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

The reaction is quenched by the addition of water.

The product is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel to afford 8-

phenylselanyl-octan-1-ol. A reported yield for this reaction is approximately 96%.[5]
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Role of the 8-Carbon Chain in Pharmacological
Activity
The incorporation of the C8 alkyl chain from 8-Bromo-1-octanol can significantly impact the

biological activity of the resulting API.

Lipophilicity and Membrane Permeability: The octyl chain increases the lipophilicity of the

molecule, which can enhance its ability to cross cell membranes and reach intracellular

targets. This is a crucial factor for the bioavailability and efficacy of many drugs.

Interaction with Biological Targets: In the case of (E)-10-hydroxy-2-decenoic acid, the long

alkyl chain is integral to its binding to various receptors and its insertion into biological

membranes, contributing to its diverse pharmacological effects.[1]

Modulation of Activity in Organoselenium Compounds: For organoselenium compounds, the

nature of the organic moiety attached to the selenium atom can influence the compound's

redox properties and its interaction with biological thiols, thereby modulating its antioxidant or

pro-oxidant effects.[6] Studies on organoselenium alkylating agents have shown that the

length of the alkyl chain can affect the reactivity and cytotoxicity of the molecule.[6]

Conclusion
8-Bromo-1-octanol is a highly valuable and versatile building block for the synthesis of active

pharmaceutical ingredients. Its bifunctional nature allows for the straightforward introduction of

a flexible eight-carbon chain, which can be further elaborated to construct complex molecular

architectures. The protocols provided herein for the synthesis of (E)-10-hydroxy-2-decenoic

acid and 8-phenylselanyl-octan-1-ol illustrate the utility of this reagent in accessing biologically

active molecules. The C8 chain imparted by 8-Bromo-1-octanol plays a critical role in

modulating the physicochemical and pharmacological properties of the final APIs, making it a

key component in the drug discovery and development process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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